molecular formula C27H20N4O4 B11178579 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide

5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B11178579
M. Wt: 464.5 g/mol
InChI Key: HBWXKRNSFUOBSI-UHFFFAOYSA-N
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Description

“5-METHYL-N-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-3-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE” is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-METHYL-N-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-3-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the oxazole ring: Introduction of methyl, phenyl, and pyridinyl groups through substitution reactions.

    Coupling reactions: Formation of the final compound through coupling of intermediate products under specific conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Substitution reactions may occur at the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology and Medicine

    Drug Development: Investigation of its potential as a therapeutic agent due to its biological activity.

    Biochemical Studies: Use as a probe to study biochemical pathways.

Industry

    Chemical Synthesis: Utilization in the synthesis of other complex molecules.

    Pharmaceuticals: Potential incorporation into drug formulations.

Mechanism of Action

The mechanism of action of “5-METHYL-N-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-3-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Other oxazole derivatives: Compounds with similar oxazole rings but different substituents.

    Isoxazole derivatives: Compounds with isoxazole rings, which are structurally similar but have different properties.

Uniqueness

The uniqueness of “5-METHYL-N-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-3-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H20N4O4

Molecular Weight

464.5 g/mol

IUPAC Name

5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-3-phenyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C27H20N4O4/c1-17-22(24(29-34-17)19-11-5-3-6-12-19)26(32)31(21-15-9-10-16-28-21)27(33)23-18(2)35-30-25(23)20-13-7-4-8-14-20/h3-16H,1-2H3

InChI Key

HBWXKRNSFUOBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C3=CC=CC=N3)C(=O)C4=C(ON=C4C5=CC=CC=C5)C

Origin of Product

United States

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